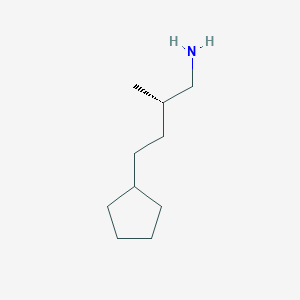

(2S)-4-Cyclopentyl-2-methylbutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-cyclopentyl-2-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRYSEIZFDGCAW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1CCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Transformations of 2s 4 Cyclopentyl 2 Methylbutan 1 Amine

Mechanistic Investigations of Reactions Involving (2S)-4-Cyclopentyl-2-methylbutan-1-amine

Despite targeted searches for experimental data, reaction protocols, kinetic studies, and synthetic applications specifically involving (2S)-4-Cyclopentyl-2-methylbutan-1-amine, the scientific literature does not appear to contain specific studies on this compound that would allow for a thorough and scientifically accurate discussion of these topics.

General principles of organic chemistry suggest that as a primary amine, (2S)-4-Cyclopentyl-2-methylbutan-1-amine would likely undergo typical reactions of its functional group, such as acylation and alkylation. However, without specific research data, any discussion regarding its reactivity, the synthesis of its derivatives, or the mechanisms of its reactions would be purely speculative and would not meet the required standard of being based on detailed research findings.

Therefore, it is not possible to generate the requested article with the specified level of scientific detail and accuracy at this time. The compound may be a novel chemical entity, a rarely used intermediate, or its synthesis and reactivity may be described in proprietary internal research that has not been made public.

Transimination Reactions and Exchange Equilibria

The primary amine functionality of (2S)-4-cyclopentyl-2-methylbutan-1-amine allows it to readily participate in reversible reactions with carbonyl compounds to form imines, also known as Schiff bases. google.comnih.gov This process is a cornerstone of dynamic covalent chemistry, where the reversible nature of the imine bond allows for the establishment of an equilibrium between different imine species, a process known as transimination. cam.ac.uk

Transimination involves the reaction of a pre-formed imine with a different amine or a different carbonyl compound, leading to an exchange of the amine or carbonyl component of the imine. These exchange reactions are also under thermodynamic control, and the position of the equilibrium is dictated by the relative stabilities of the reactants and products. cam.ac.uk In the context of chiral amines like (2S)-4-cyclopentyl-2-methylbutan-1-amine, biocatalytic approaches using transaminases have emerged as powerful tools for the synthesis of other chiral amines. rsc.orgacs.orgresearchgate.netrsc.org These enzymes utilize a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor to mediate the transfer of an amino group from a donor amine to a ketone substrate, proceeding through imine intermediates. The equilibrium of these biocatalytic transaminations can be manipulated by using a large excess of the amine donor or by removing one of the products. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Equilibrium Considerations |

|---|---|---|---|---|

| (2S)-4-Cyclopentyl-2-methylbutan-1-amine | Aldehyde/Ketone | Imine Formation | Mild acid (pH 4-5) | Reversible; driven by water removal |

| Imine of (2S)-4-Cyclopentyl-2-methylbutan-1-amine | Different Primary Amine | Transimination (Amine Exchange) | Equilibrium mixture | Position depends on relative amine nucleophilicity and stability |

| Imine of (2S)-4-Cyclopentyl-2-methylbutan-1-amine | Different Carbonyl Compound | Transimination (Carbonyl Exchange) | Equilibrium mixture | Position depends on relative carbonyl electrophilicity and imine stability |

| (2S)-4-Cyclopentyl-2-methylbutan-1-amine (as amine donor) | Prochiral Ketone | Biocatalytic Transamination | Transaminase enzyme (e.g., ω-ATA) | Equilibrium can be shifted by product removal or excess donor |

C(sp³)–H Functionalization Strategies

Direct functionalization of C(sp³)–H bonds represents a powerful strategy for streamlining organic synthesis by allowing for the modification of otherwise unreactive positions in a molecule. nih.govacs.org For primary aliphatic amines such as (2S)-4-cyclopentyl-2-methylbutan-1-amine, this approach offers a route to novel derivatives without the need for lengthy synthetic sequences. cam.ac.uk Palladium catalysis has been a mainstay in this field, often employing a directing group to achieve site-selectivity. cam.ac.ukdicp.ac.cn

In the context of primary amines, the nitrogen atom itself can act as a native directing group, facilitating C–H activation at the β, γ, or δ positions. However, the strong coordinating ability of primary amines can also lead to catalyst inhibition. To circumvent this, transient directing group strategies have been developed. In this approach, the amine reacts in situ with a removable directing group, such as an aldehyde or a carboxylic acid, to form an imine or amide intermediate that then directs the C–H activation. nih.gov

Late-stage functionalization, the introduction of functional groups at a late stage in a synthetic sequence, is a particularly valuable application of C–H activation. nih.govresearchgate.netacs.org This strategy allows for the rapid diversification of complex molecules. For a chiral amine like (2S)-4-cyclopentyl-2-methylbutan-1-amine, late-stage C–H functionalization could be employed to introduce new functional groups while preserving the existing stereocenter, leading to a library of structurally diverse chiral compounds. researchgate.netacs.org

| Strategy | Catalyst/Reagent | Target C-H Position | Key Features |

|---|---|---|---|

| Native Amine Directed | Pd(II) catalysts | γ, δ | Utilizes the inherent directing ability of the amine nitrogen. |

| Transient Directing Group | Pd(II) catalysts with removable directing groups (e.g., salicylaldehyde) | β, γ | Avoids catalyst inhibition and allows for broader substrate scope. nih.gov |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺) and an oxidant | α | Proceeds via an α-amino radical intermediate. nih.govnih.gov |

| Late-Stage Functionalization | Various transition metal catalysts (e.g., Fe, Co) | Remote positions | Enables rapid diversification of complex molecules. nih.govresearchgate.net |

Carbene and Organoboron Chemistry

The reactivity of (2S)-4-cyclopentyl-2-methylbutan-1-amine extends to the realm of carbene and organoboron chemistry, opening avenues for the synthesis of more complex nitrogen-containing compounds.

Primary amines can react with carbene precursors to form nitrogen ylides. nih.govresearchgate.net These ylides are typically transient species that can undergo a variety of subsequent reactions, including rearrangement to form imines or insertion into C–H bonds. The specific outcome depends on the nature of the carbene and the reaction conditions. For example, reaction with a diazo compound in the presence of a suitable catalyst can generate a carbene that reacts with the amine to form an ylide, which can then undergo a dicp.ac.cnnih.gov-sigmatropic rearrangement (Stevens rearrangement) or a cam.ac.ukdicp.ac.cn-sigmatropic rearrangement (Sommelet-Hauser rearrangement) if appropriate substituents are present.

In the field of organoboron chemistry, primary amines are key reactants in the synthesis of α-aminoboronic acids and their derivatives. rsc.org One approach involves the reaction of the amine with an α-keto acid and an organoboron compound in a multicomponent reaction. google.com Another strategy is the reaction of the amine with potassium acyltrifluoroborates (KATs) to form trifluoroborate-iminiums (TIMs), which can then be reduced or undergo nucleophilic addition to yield α-aminotrifluoroborates. rsc.org Furthermore, organoboranes can react with N-activated primary amines, such as N-chloroamines or N-(benzoyloxy)amines, to furnish secondary amines. acs.org Photochemical methods have also been developed for the borylation of amine derivatives. nih.gov

| Reaction Type | Reagents | Intermediate | Potential Product(s) |

|---|---|---|---|

| Reaction with Carbene Precursor | Diazo compound, Rh(II) or Cu(I) catalyst | Nitrogen Ylide | Imines, rearranged amines |

| Multicomponent α-Amino Acid Synthesis | α-Keto acid, organoboron compound | Iminium ion | α-Substituted α-amino acids |

| Trifluoroborate-Iminium (TIM) Formation | Potassium acyltrifluoroborate (KAT) | Trifluoroborate-iminium (TIM) | α-Aminotrifluoroborates, α-aminoboronic acids |

| Reaction with Organoboranes | Trialkylborane, N-activated amine | Ate complex | Secondary amines |

Role of 2s 4 Cyclopentyl 2 Methylbutan 1 Amine in Complex Molecule Construction

Application as a Chiral Building Block in Multistep Synthesis

No published examples of multistep syntheses utilizing (2S)-4-Cyclopentyl-2-methylbutan-1-amine as a chiral building block could be identified. Chiral amines are a well-established class of compounds used to introduce stereocenters in the synthesis of complex molecules. Typically, their utility is demonstrated through specific, documented synthetic routes where the amine's stereochemistry directs the formation of subsequent stereocenters. Without such examples, a discussion of its role in this context is not possible.

Incorporation into Diverse Chemical Scaffolds

There is no available information on the incorporation of the (2S)-4-Cyclopentyl-2-methylbutan-1-amine moiety into larger, more complex chemical scaffolds. The unique combination of a cyclopentyl group, a stereogenic center, and a primary amine function suggests it could theoretically be used to create novel structures in medicinal chemistry or materials science. However, no such applications have been reported in the accessible literature.

Precursor to Stereochemically Defined Intermediates for Downstream Synthesis

The potential of (2S)-4-Cyclopentyl-2-methylbutan-1-amine as a precursor for other stereochemically defined intermediates has not been explored in any published research. The primary amine could, in principle, be transformed into a wide array of functional groups (e.g., amides, sulfonamides, imines) to serve as a handle for further synthetic transformations. The inherent chirality would be preserved in these downstream intermediates, making it a potentially valuable, yet undocumented, synthetic tool.

Table of Compounds Mentioned

Structural Elucidation and Stereochemical Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Absolute and Relative Stereochemistry

Spectroscopic methods are paramount in determining the chemical structure of organic compounds. For a chiral amine like (2S)-4-Cyclopentyl-2-methylbutan-1-amine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ROESY)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 4-Cyclopentyl-2-methylbutan-1-amine, distinct signals would be expected for the protons of the cyclopentyl ring, the methyl group, the methylene (B1212753) groups of the butyl chain, the methine proton at the chiral center, and the amine protons. The chemical shift, integration, and multiplicity of these signals would confirm the connectivity of the molecule.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide evidence for each unique carbon environment within the molecule. The number of distinct signals would correspond to the number of non-equivalent carbon atoms, confirming the presence of the cyclopentyl and methylbutan-1-amine moieties.

| Carbon Atom | Predicted ¹³C Chemical Shift Range (ppm) |

| CH₃ | 15-25 |

| CH₂ (butyl chain) | 20-45 |

| CH (chiral center) | 45-60 |

| CH₂ (cyclopentyl) | 25-35 |

| CH (cyclopentyl) | 35-50 |

| CH₂-NH₂ | 40-50 |

Rotating Frame Overhauser Effect Spectroscopy (ROESY) : To establish the relative stereochemistry, 2D NMR techniques like ROESY are employed. ROESY detects through-space correlations between protons that are in close proximity. For (2S)-4-Cyclopentyl-2-methylbutan-1-amine, ROESY could be used to confirm the spatial relationship between the protons on the chiral center (C2) and the adjacent methylene and methyl groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the precise molecular weight and elemental composition of a compound. For (2S)-4-Cyclopentyl-2-methylbutan-1-amine (C₁₀H₂₁N), HRMS would provide a highly accurate mass measurement, which can be used to calculate the exact molecular formula, thereby confirming the elemental composition.

| Property | Value |

| Molecular Formula | C₁₀H₂₁N |

| Exact Mass | 155.1674 |

| Molecular Weight | 155.28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2S)-4-Cyclopentyl-2-methylbutan-1-amine would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-H bonds of the aliphatic cyclopentyl and butyl groups.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H stretch (primary amine) | 3300-3500 (two bands) |

| C-H stretch (aliphatic) | 2850-2960 |

| N-H bend (primary amine) | 1590-1650 |

Chiroptical Methods for Stereochemical Assignment

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained VCD or ECD spectrum with spectra predicted through quantum chemical calculations for a specific enantiomer (e.g., the (S)-enantiomer), the absolute stereochemistry can be assigned. For a molecule like (2S)-4-Cyclopentyl-2-methylbutan-1-amine, which lacks a strong chromophore, VCD would be a particularly suitable method for determining its absolute configuration in solution.

X-ray Crystallography for Conformation and Configuration Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the positions of all atoms in the molecule. For (2S)-4-Cyclopentyl-2-methylbutan-1-amine, forming a salt with a chiral acid of known absolute configuration could facilitate crystallization and allow for the unambiguous determination of its absolute stereochemistry via anomalous dispersion.

Due to a lack of specific scientific literature and data from computational studies on (2S)-4-Cyclopentyl-2-methylbutan-1-amine, a detailed article on its theoretical and computational chemistry, as per the requested outline, cannot be provided at this time.

Extensive searches for quantum chemical calculations, including Density Functional Theory (DFT) and Ab Initio studies, reaction mechanism elucidations, and structure-reactivity relationship (SRR) investigations specifically for (2S)-4-Cyclopentyl-2-methylbutan-1-amine did not yield the detailed research findings necessary to populate the requested sections. While general methodologies for these types of computational studies exist for other molecules, applying them to the subject compound without specific research would be speculative and not meet the required standard of scientific accuracy.

Further research and publication of computational studies focused on (2S)-4-Cyclopentyl-2-methylbutan-1-amine are needed before a comprehensive article on these specific topics can be generated.

Computational Chemistry and Theoretical Investigations of 2s 4 Cyclopentyl 2 Methylbutan 1 Amine

Structure-Reactivity Relationship (SRR) Studies

Influence of Stereochemistry on Chemical Transformations

The stereochemistry of (2S)-4-Cyclopentyl-2-methylbutan-1-amine, specifically the (S) configuration at the C2 position, plays a pivotal role in directing the outcome of chemical transformations. Theoretical models and computational studies on analogous chiral amines demonstrate that the spatial arrangement of the substituents around the chiral center creates a distinct steric environment, influencing the trajectory of approaching reagents.

In diastereoselective reactions, the pre-existing stereocenter dictates the formation of new stereocenters with a specific orientation. Computational studies on similar chiral substrates have shown that the energy difference between competing transition states can be significant, leading to a high degree of diastereoselectivity. nih.gov For instance, density functional theory (DFT) calculations can be employed to model the transition states of reactions involving the amine group, revealing the energetic preferences for the formation of one diastereomer over another. These calculations often correlate well with experimental observations, providing a predictive framework for understanding stereochemical outcomes. nih.gov

The table below illustrates hypothetical energy differences between diastereomeric transition states, a common output of computational studies that explains observed product ratios.

| Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| TS-1 (Si-face attack) | 0.0 | >99:1 |

| TS-2 (Re-face attack) | +2.5 | --- |

This interactive table demonstrates how computational energy values can predict the diastereoselectivity of a reaction. The lower energy of TS-1 suggests a strong preference for one diastereomer.

Analysis of Steric and Electronic Effects

The chemical reactivity of (2S)-4-Cyclopentyl-2-methylbutan-1-amine is a product of the delicate balance between steric and electronic effects. The bulky cyclopentyl group and the methyl group at the chiral center exert significant steric hindrance, which can modulate the accessibility of the primary amine's lone pair of electrons.

Computational methods, such as the calculation of steric maps and buried volume (%VBur), provide a quantitative measure of the steric environment around the nitrogen atom. mdpi.com These parameters are crucial for understanding how the molecule's shape influences its reactivity. For instance, a higher %VBur value would suggest a more sterically congested amine, potentially leading to slower reaction rates with bulky electrophiles.

Electronically, the primary amine group is a nucleophile and a Brønsted-Lowry base. DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is particularly relevant as it correlates with the nucleophilicity of the amine.

Below is a hypothetical data table showcasing the kind of steric and electronic parameters that can be derived from computational analysis for a series of chiral amines.

| Compound | %VBur (Calculated) | HOMO Energy (eV) | Calculated pKa |

| (2S)-2-Aminobutane | 35.2 | -5.8 | 10.6 |

| (2S)-2-Amino-3-methylbutane | 42.5 | -5.7 | 10.7 |

| (2S)-4-Cyclopentyl-2-methylbutan-1-amine | 55.8 | -5.6 | 10.8 |

This interactive table illustrates how computational parameters can be used to compare the steric and electronic properties of related amines.

Molecular Modeling for Understanding Intermolecular Interactions

Molecular modeling techniques, including molecular dynamics (MD) simulations and quantum mechanical calculations of intermolecular interaction energies, are indispensable for understanding how (2S)-4-Cyclopentyl-2-methylbutan-1-amine interacts with other molecules. These interactions are fundamental to its behavior in condensed phases and biological systems.

The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds. Furthermore, the nonpolar cyclopentyl and alkyl portions of the molecule contribute to van der Waals interactions. Molecular modeling can quantify the energetic contributions of these different types of interactions. nih.gov

For example, Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can decompose the total intermolecular interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. q-chem.com This level of detail allows for a profound understanding of the nature of the binding between molecules.

The following table presents a hypothetical breakdown of intermolecular interaction energies between two molecules of (2S)-4-Cyclopentyl-2-methylbutan-1-amine, as might be calculated using a method like SAPT.

| Interaction Component | Energy (kcal/mol) |

| Electrostatics | -4.5 |

| Exchange-Repulsion | +6.2 |

| Induction | -1.8 |

| Dispersion | -5.1 |

| Total Interaction Energy | -5.2 |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional chemical syntheses of chiral amines often involve multiple steps, stoichiometric reagents, and the generation of significant waste, making them environmentally taxing and costly. openaccessgovernment.org Future research will undoubtedly focus on creating greener and more atom-economical pathways to (2S)-4-Cyclopentyl-2-methylbutan-1-amine.

A key area of exploration is the application of biocatalysis. nih.govdovepress.com Enzymes, such as transaminases, amine dehydrogenases, and imine reductases, offer high stereo- and regioselectivity under mild reaction conditions. nih.govdovepress.comwhiterose.ac.uk For instance, a potential biocatalytic route to (2S)-4-Cyclopentyl-2-methylbutan-1-amine could involve the asymmetric amination of a prochiral ketone precursor, 4-cyclopentyl-2-methylbutanal. The use of engineered enzymes could further enhance substrate scope and catalytic efficiency. nih.gov

Another promising approach is the use of catalytic asymmetric hydrogenation of unsaturated nitrogen-containing compounds, which is an inherently atom-economical process with minimal byproduct formation. nih.gov Research into novel transition metal catalysts with tailored chiral ligands could enable the direct and highly enantioselective synthesis of the target amine from an appropriate imine or enamine precursor. nih.govacs.org

Exploration of Novel Catalytic Systems for Enantiocontrol

Achieving high enantiomeric excess is paramount in the synthesis of chiral molecules. hims-biocat.eu The development of novel catalytic systems is central to advancing the enantioselective synthesis of (2S)-4-Cyclopentyl-2-methylbutan-1-amine.

Organocatalysis, which utilizes small organic molecules as catalysts, presents a cost-effective and environmentally benign alternative to metal-based catalysts. chiralpedia.com Future investigations could focus on designing and screening new chiral organocatalysts for the asymmetric synthesis of the target amine. Furthermore, the burgeoning field of photoenzymatic catalysis, which combines the selectivity of enzymes with the energy of light, could open up new reaction pathways for C-C bond formation and amination, leading to innovative syntheses of (2S)-4-Cyclopentyl-2-methylbutan-1-amine. iciq.org

Researchers are also exploring the potential of synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with a single catalyst. This approach could be applied to develop novel one-pot syntheses of (2S)-4-Cyclopentyl-2-methylbutan-1-amine from simple starting materials.

Advanced Mechanistic Studies using In-Situ Spectroscopy and Kinetic Analysis

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. chiralpedia.com Future research will leverage advanced analytical techniques to elucidate the intricate details of the catalytic cycles involved in the synthesis of (2S)-4-Cyclopentyl-2-methylbutan-1-amine.

In-situ spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, allow for the real-time monitoring of catalytic reactions, providing valuable information about the formation and transformation of reaction intermediates. researchgate.netyoutube.comacs.org By observing the catalyst and reactants under actual reaction conditions, researchers can gain insights into the active catalytic species and the factors that govern enantioselectivity. researchgate.netunito.it

Detailed kinetic analysis, including reaction rate studies and the determination of kinetic isotope effects, can further unravel the mechanistic pathways. nih.gov This knowledge can then be used to develop more accurate predictive models for catalyst performance and to guide the design of improved catalytic systems.

Computational Design of New Chiral Reagents and Transformations

Computational chemistry has become an indispensable tool in modern catalyst design, enabling the virtual screening of large libraries of potential catalysts and the prediction of their stereoselectivity. chiralpedia.comacs.org This in silico approach can significantly accelerate the discovery and development of new synthetic methods for (2S)-4-Cyclopentyl-2-methylbutan-1-amine.

Molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to study the three-dimensional structures of catalyst-substrate complexes and to calculate the energy barriers for different reaction pathways. chiralpedia.com This allows researchers to identify the key interactions that control enantioselectivity and to design catalysts with improved performance. synthical.comchemrxiv.org The development of quantitative structure-selectivity relationships (QSSR) can also provide predictive models for enantioselectivity based on the structural features of the chiral ligands. illinois.edu

Integration with Automated Synthesis and Machine Learning for Reaction Discovery

The convergence of automated synthesis platforms and machine learning algorithms is poised to revolutionize the field of chemical synthesis. chiralpedia.comresearchgate.net These technologies can be harnessed to accelerate the discovery of novel and efficient routes to (2S)-4-Cyclopentyl-2-methylbutan-1-amine.

Q & A

Q. What are the common synthetic routes for (2S)-4-Cyclopentyl-2-methylbutan-1-amine, and how do reaction conditions influence enantiomeric purity?

A typical synthesis involves alkylation of a chiral amine precursor with a cyclopentyl-containing halogenated compound. For example, halogenated cyclopentane derivatives can react with a secondary amine under basic conditions, followed by catalytic hydrogenation (e.g., palladium on carbon) to reduce intermediates. Solvents like ethanol or methanol are often used to stabilize intermediates and minimize racemization . Enantiomeric purity is highly dependent on reaction temperature and catalyst choice. Lower temperatures (0–25°C) and chiral catalysts (e.g., BINAP-ligated palladium) can enhance stereoselectivity.

Q. Which analytical techniques are most effective for characterizing (2S)-4-Cyclopentyl-2-methylbutan-1-amine?

Key techniques include:

Q. What are the primary biological applications of this compound in academic research?

The compound’s chiral amine moiety makes it a candidate for:

- Enzyme inhibition studies : Probing active sites of aminotransferases or monoamine oxidases due to structural mimicry of natural substrates.

- Receptor binding assays : Screening for interactions with G-protein-coupled receptors (GPCRs) via radioligand displacement .

- Metabolic pathway analysis : Isotopic labeling (e.g., C at the cyclopentyl group) to track metabolic fate in cell cultures .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies involving this compound?

Contradictions in receptor binding affinity or metabolic stability often arise from:

- Variability in assay conditions (e.g., pH, ion concentration). Validate results using standardized protocols (e.g., FDA guidelines for receptor binding ).

- Impurities in enantiomeric mixtures . Reassess purity via chiral HPLC and correlate bioactivity with enantiopurity (>98% recommended) .

- Species-specific metabolic differences . Conduct cross-species comparisons (e.g., human vs. rodent liver microsomes) to identify interspecies variability .

Q. What strategies optimize enantiomeric yield during scale-up synthesis?

-

Dynamic kinetic resolution : Use enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers in situ .

-

Continuous-flow reactors : Improve mixing efficiency and reduce side reactions. Parameters:

Parameter Optimal Range Residence time 10–30 min Temperature 25–40°C Pressure 1–3 bar -

In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH Q2(R1) guidelines:

Q. How does structural modification of the cyclopentyl group affect bioactivity compared to analogs?

A comparative study of analogs reveals:

| Analog | Structural Change | Bioactivity Impact |

|---|---|---|

| 4-Cyclohexyl derivative | Larger ring size | Reduced receptor binding (steric hindrance) |

| 4-Fluorophenyl derivative | Aromatic substitution | Enhanced metabolic stability (CYP450 resistance) |

| 2-Methylpropan-1-amine | Shorter carbon chain | Lower solubility in aqueous media |

| The cyclopentyl group balances lipophilicity and steric accessibility, making it optimal for blood-brain barrier penetration . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.